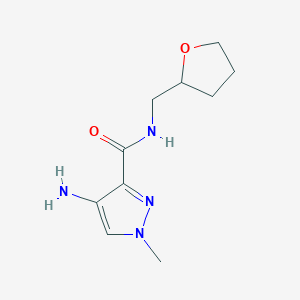

4-Amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide

Description

4-Amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-methylpyrazole core substituted with an amino group at position 4 and a carboxamide moiety at position 3. The carboxamide nitrogen is further functionalized with a tetrahydrofuran-2-ylmethyl group, introducing stereoelectronic and solubility-modifying properties.

Properties

Molecular Formula |

C10H16N4O2 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

4-amino-1-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C10H16N4O2/c1-14-6-8(11)9(13-14)10(15)12-5-7-3-2-4-16-7/h6-7H,2-5,11H2,1H3,(H,12,15) |

InChI Key |

GSYGHTGDOLOKPU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)NCC2CCCO2)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 1,3-Diketones with Methylhydrazine

The pyrazole ring is constructed via [3+2] cyclization. For example, ethyl 3-oxobutanoate reacts with methylhydrazine in ethanol under reflux to yield 1-methylpyrazole-3-carboxylate. Subsequent hydrolysis with NaOH generates the carboxylic acid intermediate.

Reaction Conditions :

Introduction of the 4-Amino Group

Nitration followed by reduction is employed:

-

Nitration : Treating 1-methylpyrazole-3-carboxylate with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the 4-position.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding 4-amino-1-methylpyrazole-3-carboxylic acid.

Critical Note : Direct amination via Buchwald-Hartwig coupling is precluded by the electron-deficient pyrazole ring.

Synthesis of Tetrahydrofuran-2-ylmethylamine

Reductive Amination of Tetrahydrofurfuryl Aldehyde

Tetrahydrofurfuryl alcohol is oxidized to tetrahydrofurfuraldehyde using pyridinium chlorochromate (PCC). Subsequent reductive amination with ammonium acetate and NaBH₃CN in methanol affords the primary amine.

Optimized Parameters :

Alternative Pathway: Gabriel Synthesis

Tetrahydrofurfuryl bromide reacts with phthalimide in DMF, followed by hydrazinolysis to release the amine. This method avoids oxidation steps but requires careful handling of alkyl halides.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activation of 4-amino-1-methylpyrazole-3-carboxylic acid with EDCl/HOBt in DMF, followed by reaction with tetrahydrofuran-2-ylmethylamine, yields the target compound.

Typical Protocol :

Acyl Chloride Method

Conversion of the carboxylic acid to acyl chloride (SOCl₂, reflux) enables rapid amide formation with the amine in dichloromethane.

Advantages :

-

Higher reactivity (completion in 2–4 hours)

-

Avoids coupling reagent byproducts

Disadvantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| EDCl/HOBt coupling | 60–68 | >95% | Pilot-scale |

| Acyl chloride route | 70–75 | 92–94% | Lab-scale |

The carbodiimide method is preferred for reproducibility, while the acyl chloride route offers faster kinetics .

Chemical Reactions Analysis

4-Amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino or methyl groups, leading to the formation of substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

Scientific Research Applications

4-Amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in alkylation patterns, heterocyclic substituents, and electronic modifications. Below is a comparative analysis of four related compounds (Table 1):

Spectroscopic and Chemical Environment Analysis

NMR studies () reveal that substituent changes significantly alter chemical environments. For example:

- Regions A (positions 39–44) and B (positions 29–36) in analogs (e.g., compounds 1 and 7) show distinct chemical shifts compared to the parent compound Rapa, indicating localized electronic perturbations due to substituents like tetrahydrofuran-2-ylmethyl .

- The ethyl group in the C₁₀H₁₈N₆O analog () likely induces upfield/downfield shifts in adjacent protons, altering hydrogen-bonding capacity and solubility .

Physicochemical and Functional Implications

- Solubility : The tetrahydrofuran group in the target compound enhances hydrophilicity compared to ethyl or pyridinyl analogs, as oxygen-rich heterocycles improve water solubility .

- Lipophilicity : Ethyl-substituted derivatives () exhibit higher logP values than methylated analogs, favoring membrane permeability but reducing aqueous stability .

Lumping Strategy Considerations

highlights that compounds with shared cores (e.g., pyrazole-carboxamide) may be grouped for computational or synthetic studies. However, the tetrahydrofuran-2-ylmethyl substituent in the target compound likely excludes it from lumped categories due to unique stereoelectronic effects, necessitating individualized analysis .

Research Findings and Trends

- Synthetic Flexibility : Pyrazole-carboxamide derivatives are synthetically tractable, allowing modular substitution to tune properties (e.g., swapping tetrahydrofuran for pyridine or alkyl chains) .

Biological Activity

4-Amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide is a synthetic compound characterized by a pyrazole ring, an amino group, and a tetrahydrofuran moiety. Its molecular formula is C10H16N4O2, with a molecular weight of 224.26 g/mol. This compound has garnered attention due to its potential biological activities, particularly in agricultural and medicinal applications.

The compound features several functional groups that contribute to its chemical reactivity:

- Pyrazole Ring : A five-membered ring structure that is pivotal in many biological activities.

- Amino Group : Enhances solubility and potential interaction with biological targets.

- Carboxamide Group : Imparts stability and can participate in hydrogen bonding.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in insecticidal applications . Related compounds have demonstrated effectiveness against pests such as the tussah silkworm, suggesting potential utility in agricultural settings. The specific mechanisms of action may involve interference with metabolic pathways in target organisms.

Research into the interactions of this compound suggests it may influence specific enzymes or receptors within target organisms, impacting metabolic pathways. Further investigations are necessary to elucidate these interactions fully, including binding affinities and mechanisms of action.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Propyl substitution instead of tetrahydrofuran | 0.99 |

| 1,3-Dimethyl-1H-pyrazole-5-carboxamide | Lacks tetrahydrofuran; different methyl substitutions | 0.84 |

| 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid | Different ring structure; carboxylic acid instead of amide | 0.67 |

| tert-Butyl ((5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate | Contains tert-butyl; different functional groups | 0.66 |

The unique combination of the tetrahydrofuran moiety with the pyrazole structure may confer distinct biological properties not present in other compounds listed.

Case Studies and Research Findings

Recent literature reviews highlight the broad spectrum of biological activities associated with aminopyrazole derivatives, including anticancer and anti-inflammatory effects. For instance, some derivatives have shown potent inhibition of tubulin polymerization and cell cycle arrest in cancer studies . Other studies have indicated that aminopyrazoles can inhibit TNF-alpha production and exhibit antioxidant properties .

Notable Findings:

- Anticancer Activity : Certain derivatives demonstrated cytotoxic effects against various cancer cell lines (e.g., HeLa cells), with IC50 values ranging from low micromolar to millimolar concentrations .

- Insecticidal Properties : Related compounds have been effective against agricultural pests, suggesting a potential role in pest management strategies.

- Anti-inflammatory Effects : Some aminopyrazoles have been identified as inhibitors of inflammatory cytokines, indicating their potential therapeutic applications in autoimmune diseases .

Q & A

Q. What are the common synthetic routes for preparing 4-Amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide?

The compound is typically synthesized via multi-step condensation reactions. A general procedure involves:

- Step 1 : Formation of the pyrazole core through cyclization of hydrazine derivatives with β-keto esters or nitriles.

- Step 2 : Methylation at the N1 position using methyl iodide or dimethyl sulfate under basic conditions.

- Step 3 : Introduction of the tetrahydrofuran-2-ylmethyl amine moiety via nucleophilic substitution or coupling reactions (e.g., EDC/HOBt-mediated amidation).

Critical parameters include temperature control (±5°C) during cyclization and stoichiometric precision in coupling steps to avoid side products .

Q. What analytical methods are used to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra verify substituent positions and stereochemistry. For example, the methyl group at N1 appears as a singlet (~δ 3.2–3.5 ppm), while the tetrahydrofuran moiety shows distinct multiplet splitting .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) confirm the molecular weight (e.g., m/z ~280–300 for this compound).

- Melting Point Analysis : Consistency with literature values (e.g., 133–134°C for related pyrazole derivatives) ensures purity .

Q. How can researchers optimize purification for this compound?

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 7:3 to 1:1) to separate polar byproducts.

- Recrystallization : Ethanol or ethyl acetate at low temperatures (~0°C) yields high-purity crystals.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity in receptor-binding studies?

- In Vitro Assays : Use radioligand displacement assays (e.g., H-labeled antagonists) to measure affinity for target receptors (e.g., cannabinoid or glutamate receptors). IC values should be calculated via nonlinear regression of triplicate data .

- Dose-Response Curves : Test concentrations ranging from 1 nM to 100 µM to capture full efficacy and potency profiles.

- Control Experiments : Include known agonists/antagonists (e.g., SR141716 for cannabinoid receptors) to validate assay conditions .

Q. How should discrepancies in bioactivity data between in vitro and in vivo models be addressed?

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid degradation.

- Structural Analogs : Synthesize derivatives with modified substituents (e.g., fluorination of the tetrahydrofuran ring) to improve pharmacokinetic properties .

- Data Normalization : Account for plasma protein binding using equilibrium dialysis to reconcile free drug concentrations across models .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Substituent Variation : Replace the tetrahydrofuran group with bicyclic amines (e.g., azabicyclohexane) to probe steric effects.

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs.

- Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea groups to enhance metabolic resistance .

Q. How can molecular docking studies guide the optimization of this compound’s binding affinity?

- Target Preparation : Retrieve receptor structures from the PDB (e.g., 5XRA for mGluR5) and prepare them via protonation state optimization.

- Docking Protocols : Use Glide or AutoDock Vina with flexible ligand sampling to predict binding poses. Focus on interactions like π-π stacking with aromatic residues or hydrogen bonds with catalytic sites .

- Validation : Cross-validate docking scores with experimental IC values to refine scoring functions .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

- pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24 hours, followed by HPLC analysis to detect degradation products.

- Oxidative Stress Testing : Expose to hydrogen peroxide (0.3% v/v) and monitor for thioether or amine oxidation.

- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatocyte incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.